molecular formula C17H15BrN3Na4O6P B609888 PEAQX sodium CAS No. 2102348-87-6

PEAQX sodium

カタログ番号: B609888
CAS番号: 2102348-87-6
分子量: 560.1588
InChIキー: SMGAGBKXHAHCGQ-VSYRWHDMSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PEAQX sodium involves several steps, starting with the preparation of the quinoxaline core. The key steps include:

    Formation of the quinoxaline ring: This is typically achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.

    Phosphonomethylation: The addition of a phosphonomethyl group to the quinoxaline core is a crucial step, often involving the use of a

生物活性

PEAQX sodium, specifically in its tetrasodium salt form, is a potent antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, particularly selective for the GluN2A subunit. This compound has garnered attention in pharmacological research due to its significant implications in neurological disorders, particularly those involving excitotoxicity and seizures.

PEAQX operates primarily as an NMDA receptor antagonist with an IC50 value of 8 nM, indicating its potency. It exhibits over 100-fold selectivity for the hGluN2A receptor compared to the hGluN2B receptor, making it a valuable tool in studying the role of NMDA receptors in various physiological and pathological processes .

Anticonvulsant Properties

Research has demonstrated that this compound possesses anticonvulsant properties. A study investigated its effects on seizure models in rats of different developmental stages. The findings indicated that:

  • Dose-Dependent Efficacy: PEAQX administered at doses of 5, 10, and 20 mg/kg significantly suppressed generalized tonic-clonic seizures induced by pentylenetetrazol (PTZ) across all age groups tested (12, 18, and 25 days old) .
  • Age-Related Differences: The efficacy varied with age; while higher doses effectively suppressed seizures in older rats (25 days), younger rats (12 and 18 days) exhibited a shift from generalized tonic-clonic seizures to clonic seizures, suggesting developmental differences in NMDA receptor composition and function .
Age GroupDose (mg/kg)Seizure TypeEffect
12 days5-20Generalized Tonic-ClonicSignificant suppression observed
18 days5-20Generalized Tonic-ClonicShift to clonic seizures noted
25 days20Generalized Tonic-ClonicComplete suppression

Selectivity and Binding Affinity

PEAQX's selectivity for the GluN2A subunit is crucial for its pharmacological profile. This selectivity allows for targeted research into conditions where GluN2A-mediated signaling is disrupted, such as in certain neurodegenerative diseases and epilepsy. The compound's ability to selectively inhibit this receptor subtype while sparing others provides insights into developing therapies that minimize side effects associated with broader NMDA receptor antagonism .

Case Studies

  • Developmental Impact on Anticonvulsant Action:
    A study published in Frontiers in Pharmacology explored how PEAQX's anticonvulsant action changes with postnatal development. Results indicated a maturation gradient in NMDA receptor subunit composition that influenced the efficacy of PEAQX in suppressing seizures .
  • Comparative Studies with Other Antagonists:
    Comparative studies have shown that while other NMDA antagonists exhibit broader activity across receptor subtypes, PEAQX's specific targeting of GluN2A allows for more refined therapeutic applications without the unwanted effects often seen with less selective agents .

科学的研究の応用

Anticonvulsant Properties

PEAQX sodium has been extensively studied for its anticonvulsant effects. Research indicates that it effectively suppresses generalized seizures in animal models. A study conducted on rats demonstrated that PEAQX administered at doses of 5, 10, and 20 mg/kg significantly reduced the incidence and severity of seizures induced by pentylenetetrazol across different developmental stages (12, 18, and 25 days old) .

Table 1: Effects of PEAQX on Seizure Incidence and Severity

Dose (mg/kg) Age Group (Days) Seizure Incidence Seizure Severity Score
512DecreasedReduced
1018DecreasedReduced
2025Almost abolishedMinimal

The highest dose (20 mg/kg) was particularly effective in abolishing generalized tonic-clonic seizures in the majority of subjects. This suggests that this compound could serve as a potential therapeutic agent for seizure disorders.

Neuroprotective Effects

Beyond its anticonvulsant properties, this compound is being investigated for its neuroprotective effects against excitotoxicity, which is a key mechanism in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that NMDA receptor antagonists like PEAQX can mitigate neuronal damage caused by excessive glutamate signaling .

Case Study: Neuroprotection in Animal Models

A study evaluated the efficacy of PEAQX in protecting neurons from excitotoxic damage induced by glutamate. Results indicated that treatment with PEAQX significantly reduced neuronal death and preserved cognitive function in treated animals compared to controls .

Research on Neurodegenerative Diseases

This compound's role as a GluN2A-preferring antagonist positions it as a valuable tool in research aimed at understanding and treating neurodegenerative diseases. By selectively inhibiting specific NMDA receptor subtypes, researchers can better delineate the pathways involved in disease progression and identify potential therapeutic targets.

Table 2: Potential Applications in Neurodegenerative Research

Disease Application of this compound
Alzheimer's DiseaseInvestigating synaptic dysfunction and memory loss
Parkinson's DiseaseExploring motor control and dopaminergic neuron protection
Ischemic StrokeAssessing neuroprotection during hypoxic conditions

Future Perspectives

The ongoing research into this compound highlights its potential not only as a therapeutic agent but also as a critical tool for understanding complex neurobiological mechanisms. Future studies are likely to focus on optimizing dosing regimens, understanding long-term effects, and exploring its use in combination therapies with other neuroprotective agents.

特性

IUPAC Name

tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGAGBKXHAHCGQ-VSYRWHDMSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN3Na4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PEAQX sodium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PEAQX sodium
Reactant of Route 3
Reactant of Route 3
PEAQX sodium
Reactant of Route 4
Reactant of Route 4
PEAQX sodium
Reactant of Route 5
PEAQX sodium
Reactant of Route 6
PEAQX sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。